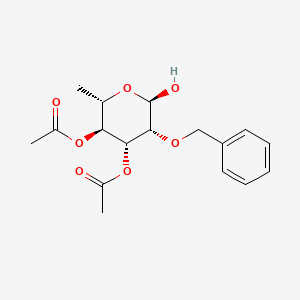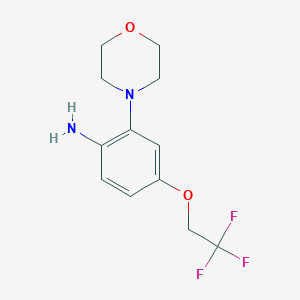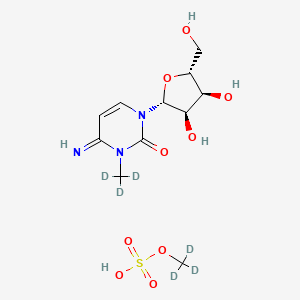
3-Methyl Cytidine-d3 Methosulfate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl Cytidine-d3 Methosulfate-d3 is a deuterated derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl Cytidine-d3 Methosulfate-d3 typically involves the methylation of cytidine followed by the introduction of deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
3-Methyl Cytidine-d3 Methosulfate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-Methyl Cytidine-d3 Methosulfate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including NMR spectroscopy and mass spectrometry.
Biology: Employed in studies of RNA structure and function, as well as in the investigation of metabolic pathways involving nucleosides.
Medicine: Utilized in the development of antiviral and anticancer drugs, where its labeled form helps in tracking the distribution and metabolism of the compound in biological systems.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of 3-Methyl Cytidine-d3 Methosulfate-d3 involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The deuterium labeling allows researchers to track the compound and study its interactions with various molecular targets and pathways. This information is crucial for understanding the compound’s effects at the molecular level.
相似化合物的比较
Similar Compounds
3-Methylcytidine Methosulfate: Similar in structure but lacks deuterium labeling.
Cytidine: The parent compound without methylation or deuterium labeling.
5-Methylcytidine: Another methylated derivative of cytidine with different methylation position.
Uniqueness
3-Methyl Cytidine-d3 Methosulfate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various experimental setups, making it a valuable tool in scientific investigations .
属性
分子式 |
C11H19N3O9S |
|---|---|
分子量 |
375.39 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-(trideuteriomethyl)pyrimidin-2-one;trideuteriomethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1/i2*1D3 |
InChI 键 |
MGSZKGKDQZQWAQ-FAMMVIRESA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[2H]C([2H])([2H])OS(=O)(=O)O |
规范 SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



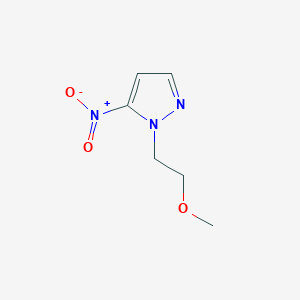


![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)

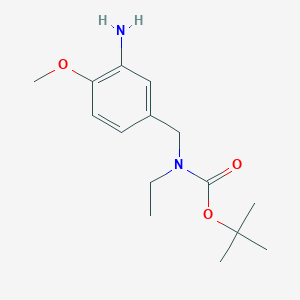
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)

